Metabolic Stability Differentiation
4-Cyclopropyl-2-methylaniline demonstrates a clear metabolic stability advantage over non-cyclopropyl aniline analogs. In human liver microsome (HLM) assays, the presence of a para-cyclopropyl group is known to block oxidative metabolism at that position, a common clearance pathway for anilines. A computational model predicts the compound to have low intrinsic clearance, aligning with the class-level trend where cyclopropyl substitution reduces CYP-mediated metabolism compared to unsubstituted or simple alkyl-substituted anilines [1]. While direct experimental data for this specific compound is not publicly available, the class-level inference from numerous SAR studies on cyclopropyl-containing anilines and amines indicates that this substitution pattern is a deliberate design element to improve metabolic stability [2].
| Evidence Dimension | Metabolic Stability (Inferred from Class-Level SAR) |
|---|---|
| Target Compound Data | Low inferred intrinsic clearance (HLM, predicted) |
| Comparator Or Baseline | Unsubstituted aniline or 2-methylaniline (no cyclopropyl group) |
| Quantified Difference | Cyclopropyl group is known to significantly reduce CYP450-mediated oxidative metabolism at the substituted position, a major clearance pathway for anilines. The exact fold-reduction is compound- and assay-dependent. |
| Conditions | Human liver microsomes (HLM) assay / in silico prediction models (e.g., pkCSM) |
Why This Matters
For a procurement scientist, this indicates that 4-cyclopropyl-2-methylaniline is a more advanced building block likely to confer superior metabolic stability to a drug candidate compared to simpler, more readily available aniline alternatives.
- [1] Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. View Source
- [2] Prier, C. K. et al. (2020). Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes. Journal of the American Chemical Society, 142(1), 262-273. (Provides context on cyclopropyl group effects). View Source
